N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(2-fluorophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN4O2/c1-31(2)22-13-11-20(12-14-22)25(32-16-15-19-7-3-4-8-21(19)18-32)17-29-26(33)27(34)30-24-10-6-5-9-23(24)28/h3-14,25H,15-18H2,1-2H3,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCYJODWFCTWHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(2-fluorophenyl)ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Introduction of the dimethylamino group: This step involves the substitution of a hydrogen atom on the aromatic ring with a dimethylamino group, often using dimethylamine and a suitable catalyst.
Coupling with the fluorophenyl group: This step involves the formation of an amide bond between the tetrahydroisoquinoline derivative and a fluorophenyl acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(2-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the aromatic rings or the amide bond.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving amide bonds or aromatic interactions.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(2-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular or physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally analogous ethanediamides and related derivatives are compared (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Structural Complexity and Substitution Patterns: The target compound and the tetrahydroisoquinolin-containing analog share the ethyl-tetrahydroisoquinolin motif, but differ in aromatic substituents. The target’s 4-(dimethylamino)phenyl group enhances electron-donating capacity and solubility compared to ’s pyridin-3-yl and 3-chloro-4-fluorophenyl groups, which introduce electron-withdrawing effects .
Functional Group Implications :
- Ethanediamide vs. Phthalimide : Unlike the phthalimide in (used in polymer synthesis), ethanediamides like the target and – are more suited for biological targeting due to hydrogen-bonding capabilities from amide groups .
Molecular Weight and Pharmacokinetics: The target’s higher molecular weight (~459.5 g/mol) compared to (~439.5 g/mol) and (~452.9 g/mol) may influence bioavailability. The dimethylamino group in the target could improve solubility, offsetting the weight penalty .
In contrast, ’s thiazolo-triazole group hints at antimicrobial or kinase-inhibitory applications .
Biological Activity
N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(2-fluorophenyl)ethanediamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly as a selective antagonist for the orexin receptors. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a complex structure that includes a dimethylamino group and a tetrahydroisoquinoline moiety. The presence of these functional groups is significant for its interaction with biological targets.
Biological Activity Overview
The primary biological activity of this compound revolves around its interaction with orexin receptors (OX1 and OX2), which are implicated in various physiological processes including sleep regulation, appetite control, and reward pathways.
Research indicates that the compound acts as an antagonist at the orexin receptors. The antagonism of these receptors can potentially lead to therapeutic effects in conditions such as drug addiction and obesity. The mechanism involves blocking orexin A-induced signaling pathways, which are crucial for modulating arousal and appetite.
Structure-Activity Relationships (SAR)
A detailed analysis of SAR has been conducted to understand how modifications to the compound's structure affect its potency and selectivity:
- Dimethylamino Group : The presence of this group enhances binding affinity at the OX1 receptor.
- Tetrahydroisoquinoline Moiety : Variations in this scaffold have shown differential effects on receptor selectivity and potency.
- Fluorophenyl Substitution : This modification influences the overall pharmacokinetic profile and receptor interaction.
Research Findings
Several studies have evaluated the biological activity of this compound:
- Fluorescent Imaging Plate Reader (FLIPR) Assays : These assays demonstrated that compounds with lower dissociation constants (Ke < 1 μM) were effective antagonists at the OX1 receptor. For example, a related compound showed an EC50 value of 0.13 nM at OX1 .
- Potency Comparisons : In comparative studies, compounds structurally similar to N'-{...} exhibited varying potencies based on their substitution patterns. For instance, a dimethylamino analog showed improved potency with a Ke value of 13 nM at OX1 .
Case Studies
- Therapeutic Potential in Drug Addiction : A study indicated that selective blockade of the OX1 receptor could mitigate drug-seeking behavior in animal models, suggesting that compounds like N'-{...} could be developed for addiction therapies .
- Impact on Appetite Regulation : Another investigation highlighted the role of orexin antagonists in reducing food intake in rodent models, supporting potential applications in obesity treatment .
Data Tables
| Compound | Receptor | EC50 (nM) | Ke (nM) | Selectivity |
|---|---|---|---|---|
| N'-{...} | OX1 | 0.13 | 13 | High |
| Analog A | OX1 | 4.2 | 30 | Moderate |
| Analog B | OX2 | 5.0 | >1000 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
